5-Amino-1-methylquinolinium
CAS No.:
Cat. No.: VC19947319
Molecular Formula: C10H11N2+
Molecular Weight: 159.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11N2+ |
|---|---|
| Molecular Weight | 159.21 g/mol |
| IUPAC Name | 1-methylquinolin-1-ium-5-amine |
| Standard InChI | InChI=1S/C10H10N2/c1-12-7-3-4-8-9(11)5-2-6-10(8)12/h2-7,11H,1H3/p+1 |
| Standard InChI Key | ZMJBCEIHNOWCMC-UHFFFAOYSA-O |
| Canonical SMILES | C[N+]1=CC=CC2=C(C=CC=C21)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Characteristics
The compound’s ionic structure (C₁₀H₁₁N₂⁺·I⁻) includes a positively charged quinolinium core stabilized by an iodide counterion . Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₁N₂·I | |
| Molecular Weight | 286.11 g/mol | |
| CAS Registry | 42464-96-0 | |
| Appearance | Brown crystalline solid | |
| Solubility | Soluble in DMSO, aqueous buffers |
Synthesis and Stability
5-AMQ is synthesized via quaternization of 5-aminoquinoline with iodomethane in tetrahydrofuran, yielding a red precipitate that is purified through filtration and vacuum drying . Stability studies indicate degradation under prolonged exposure to light or alkaline conditions, necessitating storage in amber vials at -20°C .
Mechanism of Action: NNMT Inhibition
NNMT’s Role in Cellular Metabolism
Nicotinamide N-methyltransferase (NNMT) catalyzes the methylation of nicotinamide using S-adenosylmethionine (SAM) as a methyl donor, producing 1-methylnicotinamide (MNA) and S-adenosylhomocysteine (SAH) . This reaction regulates cellular methylation potential and NAD⁺ metabolism, with NNMT overexpression observed in tumors, adipose tissue of obese individuals, and senescent muscle stem cells .
5-AMQ’s Inhibitory Effects
5-AMQ competitively inhibits NNMT with a reported IC₅₀ of 0.8 μM, effectively blocking MNA production and elevating intracellular SAM:SAH ratios . This inhibition restores NAD⁺ levels by diverting nicotinamide toward the NAD⁺ salvage pathway, a mechanism implicated in its anti-aging and metabolic effects . In cancer models, NNMT suppression by 5-AMQ downregulates phospho-Akt and SIRT1, proteins central to tumor survival and epithelial-mesenchymal transition (EMT) .
Preclinical Research Findings
HeLa Cervical Cancer Model
In a landmark study, 5-AMQ (0.1–500 μM) reduced HeLa cell viability by 78% after 72 hours, inducing apoptosis through caspase-3 activation and mitochondrial membrane depolarization . Morphological changes included cell shrinkage and loss of adhesion, accompanied by a 2.3-fold decrease in TWIST mRNA (a pro-metastatic factor) and a 1.8-fold increase in ZEB1 mRNA (an EMT suppressor) . Protein analyses revealed a 40% reduction in phospho-Akt levels, disrupting PI3K/Akt/mTOR signaling .
Metabolic and Anti-Obesity Effects
In diet-induced obese rats, oral 5-AMQ (10 mg/kg/day) reduced epididymal fat mass by 32% and improved insulin sensitivity by 45% compared to controls . Hepatic steatosis scores decreased by 2.5-fold, correlating with normalized ALT and AST levels . These effects were attributed to NNMT inhibition in adipose tissue, which increased SAM availability for phosphatidylethanolamine N-methyltransferase (PEMT)-mediated phosphatidylcholine synthesis, enhancing hepatic lipid export .
Muscle Regeneration and Anti-Aging
Aged mice treated with 5-AMQ (5 mg/kg) for 12 weeks exhibited a 22% increase in treadmill endurance and a 15% rise in muscle fiber cross-sectional area . Mechanistically, NNMT inhibition elevated NAD⁺ levels by 40%, activating SIRT1-dependent pathways that promote mitochondrial biogenesis and satellite cell differentiation .
Pharmaceutical Development Challenges
Formulation Stability
Lyophilized 5-AMQ maintains 98% potency for 24 months at -20°C but degrades to 85% within 6 months at 25°C, necessitating cold-chain distribution .
Bioavailability Optimization
Despite 72% oral bioavailability in rats, first-pass metabolism in humans reduces systemic exposure by 40%, prompting development of prodrug analogs with esterified amino groups .
Future Research Directions
Ongoing investigations focus on:
-
Biomarker Identification: Correlating NNMT expression levels with 5-AMQ response in solid tumors
-
Combination Therapies: Pairing 5-AMQ with PD-1 inhibitors to enhance tumor immunogenicity
-
Neuroprotective Effects: Exploring NNMT inhibition in Alzheimer’s models, where aberrant methylation contributes to tau pathology
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume